molecular formula C11H7BrN2O B12321249 6-Bromo-2,2'-bipyridine-5'-carbaldehyde CAS No. 605674-25-7

6-Bromo-2,2'-bipyridine-5'-carbaldehyde

Cat. No.: B12321249
CAS No.: 605674-25-7
M. Wt: 263.09 g/mol
InChI Key: JICWWAQVLBTXTF-UHFFFAOYSA-N
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Description

6-Bromo-2,2’-bipyridine-5’-carbaldehyde is a chemical compound with the molecular formula C11H7BrN2O. It is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. The presence of a bromine atom and a formyl group on the bipyridine structure makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde typically involves the bromination of 2,2’-bipyridine followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the bipyridine ring. Subsequent formylation can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the formyl group to the brominated bipyridine .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2,2’-bipyridine-5’-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2’-bipyridine-5’-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted bipyridines depending on the nucleophile used.

    Oxidation Products: 6-Bromo-2,2’-bipyridine-5’-carboxylic acid.

    Reduction Products: 6-Bromo-2,2’-bipyridine-5’-methanol

Scientific Research Applications

6-Bromo-2,2’-bipyridine-5’-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2,2’-bipyridine-5’-carbaldehyde largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers through its nitrogen atoms. This can influence the electronic properties of the metal center, making it useful in catalysis and material science .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,2’-bipyridine: Lacks the formyl group, making it less versatile in certain chemical reactions.

    2,2’-Bipyridine-5’-carbaldehyde:

Uniqueness

6-Bromo-2,2’-bipyridine-5’-carbaldehyde is unique due to the presence of both a bromine atom and a formyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

605674-25-7

Molecular Formula

C11H7BrN2O

Molecular Weight

263.09 g/mol

IUPAC Name

6-(6-bromopyridin-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H7BrN2O/c12-11-3-1-2-10(14-11)9-5-4-8(7-15)6-13-9/h1-7H

InChI Key

JICWWAQVLBTXTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)C=O

Origin of Product

United States

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